molecular formula C6H4ClIN4 B15094200 4-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidin-2-amine

4-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidin-2-amine

Cat. No.: B15094200
M. Wt: 294.48 g/mol
InChI Key: RMLDWQGXCUKQHP-UHFFFAOYSA-N
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Description

4-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidin-2-amine is a heterocyclic compound characterized by its fused pyrrole and pyrimidine ring system. This compound is notable for its chlorine and iodine substituents at the 4 and 7 positions, respectively. It has a molecular formula of C6H3ClIN3 and a molecular weight of 279.47 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidin-2-amine typically involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with N-Iodosuccinimide (NIS). The process begins by dissolving 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in dimethylformamide (DMF) and adding NIS at 0°C. The reaction mixture is then stirred at room temperature overnight. After the reaction is complete, a saturated solution of sodium thiosulfate (Na2S2O3) is added, and the mixture is filtered, washed with water, and vacuum-dried to obtain the final product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, and the process is conducted under controlled environments to maintain safety and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other groups using appropriate reagents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution: Reagents such as NIS for iodination and other halogenating agents for substitution reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

4-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a kinase inhibitor, which can be useful in studying cellular signaling pathways.

    Medicine: Explored for its potential therapeutic applications, particularly in cancer research, due to its ability to inhibit specific kinases involved in tumor growth.

    Industry: Utilized in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 4-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidin-2-amine involves its interaction with molecular targets such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, thereby affecting various cellular pathways. This inhibition can lead to the suppression of tumor growth in cancer cells or modulation of inflammatory responses in other conditions .

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-5-iodo-7H-pyrrol[2,3-d]pyrimidine: Similar structure but different positioning of the iodine atom.

    6-Chloro-7-iodo-7-deazapurine: Another compound with chlorine and iodine substituents but different ring structure.

Uniqueness

4-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidin-2-amine is unique due to its specific substitution pattern and fused ring system, which confer distinct chemical properties and biological activities. Its ability to act as a kinase inhibitor makes it particularly valuable in medicinal chemistry and cancer research .

Properties

IUPAC Name

4-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClIN4/c7-5-4-3(2(8)1-10-4)11-6(9)12-5/h1,10H,(H2,9,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMLDWQGXCUKQHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N1)C(=NC(=N2)N)Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClIN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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